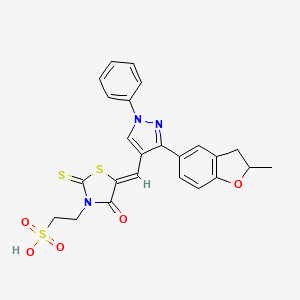

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 2-Methyl-2,3-dihydrobenzofuran-5-yl intermediate, followed by the formation of the pyrazole ring and subsequent condensation reactions to introduce the thioxothiazolidinone and ethanesulfonic acid moieties.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thioxothiazolidinone ring, potentially leading to the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure allows for the exploration of biological activity, including potential enzyme inhibition or receptor binding studies.

Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.

Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-2,3-dihydrobenzofuran: A simpler compound that serves as a precursor in the synthesis of the target molecule.

1-Phenyl-1H-pyrazole: Another precursor that contributes to the pyrazole ring in the target compound.

Thioxothiazolidinone derivatives: Compounds with similar thioxothiazolidinone rings that may exhibit comparable chemical reactivity.

Uniqueness

What sets 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid apart is its combination of multiple functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Thiazolidinone moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.

- Pyrazole ring : Often associated with anti-inflammatory and analgesic effects.

- Benzofuran component : Exhibits neuroprotective and antioxidant activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown to induce apoptosis in various cancer cell lines. In vitro assays demonstrated that the compound could inhibit cell proliferation in human cancer cells, with IC50 values suggesting potent activity against specific types of tumors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 9 | Induces apoptosis via mitochondrial pathways |

| HepG2 (Liver Cancer) | 0.25 | Regulates AMPK signaling and induces cell cycle arrest |

| MV4:11 (Leukemia) | 11 | Disrupts FAK/Paxillin signaling pathways |

Anti-inflammatory Effects

The thiazolidinone structure is known for its anti-inflammatory properties. Studies have shown that compounds containing this moiety can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways may contribute to therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Benzofuran derivatives are recognized for their neuroprotective effects. The presence of the benzofuran unit in this compound suggests potential benefits in neurodegenerative diseases. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound likely involves multiple mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases (CDKs), preventing cancer cell proliferation.

- Anti-inflammatory Pathways : Modulation of NF-kB signaling and reduction of cytokine release.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, the compound was tested against a panel of cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Anti-inflammatory Properties

A research article in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of thiazolidinone derivatives. The study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Properties

CAS No. |

623934-94-1 |

|---|---|

Molecular Formula |

C24H21N3O5S3 |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

2-[(5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |

InChI |

InChI=1S/C24H21N3O5S3/c1-15-11-17-12-16(7-8-20(17)32-15)22-18(14-27(25-22)19-5-3-2-4-6-19)13-21-23(28)26(24(33)34-21)9-10-35(29,30)31/h2-8,12-15H,9-11H2,1H3,(H,29,30,31)/b21-13- |

InChI Key |

PCLJWEZUOYANNR-BKUYFWCQSA-N |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.